N-(4-(4-cyanophenyl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
“N-(4-(4-cyanophenyl)thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide” is a compound with the molecular weight of 243.29 .
Synthesis Analysis
The synthesis of thiazole-containing compounds has been reported in various studies . These compounds have shown potent antifungal activities in vitro and in vivo . In particular, a compound with a similar structure, (2R,3R)-3-[4-(4-cyanophenyl)thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol (12g; ER-30346), showed potent and well-balanced in vitro activities and potent in vivo efficacy .
Molecular Structure Analysis
The molecular structure of thiazole-containing compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Chemical Reactions Analysis
The chemical reactions of thiazole-containing compounds have been studied in various researches . These compounds have shown potent antifungal activities in vitro and in vivo .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Potential Applications
Synthetic Pathways and Derivatives : The compound N-(4-(4-cyanophenyl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide represents a class of chemically versatile molecules that have been the focus of various synthetic studies. These studies aim at exploring the compound's potential in creating derivatives with varied biological activities. For instance, the synthesis of 2-(aryl)-5-(arylidene)-4-thiazolidinone derivatives, which are related structurally, has shown potential analgesic and anti-inflammatory activities. Such synthetic endeavors provide a basis for the development of novel therapeutic agents based on the chemical backbone of this compound and its derivatives (Deep et al., 2012).
Antibacterial and Antiviral Applications : The structural motif of this compound serves as a precursor for the development of compounds with significant antibacterial and antiviral properties. For example, derivatives synthesized from related structures have demonstrated activity against various bacterial and viral pathogens, showcasing the potential of these compounds in addressing infectious diseases and contributing to the arsenal of antimicrobial and antiviral drugs (Ahmed, 2007).
Diuretic Activity : The structural framework of this compound and its analogs has been explored for potential diuretic activity. Research into biphenyl benzothiazole-2-carboxamide derivatives has identified compounds with promising diuretic effects, indicating the utility of this chemical scaffold in developing new treatments for conditions requiring diuresis (Yar & Ansari, 2009).
Anticancer Activity : Compounds bearing the this compound structure or its derivatives have been investigated for their anticancer properties. Novel thiazole-5-carboxamide derivatives, for instance, have shown anticancer activity against various cancer cell lines, underscoring the potential of these molecules in oncology and the development of new chemotherapeutic agents (Cai et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been reported to exhibit antibacterial and antitumor activities .
Mode of Action
Thiazole derivatives have been reported to exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . In terms of antitumor activity, some thiazole derivatives have demonstrated cytotoxicity activity on human tumor cell lines .
Biochemical Pathways
It is known that thiazole derivatives can interfere with various biochemical pathways, leading to their antimicrobial and antitumor effects .
Result of Action
Thiazole derivatives have been reported to exhibit potent antibacterial and antitumor activities .
Properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-phenylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3OS/c24-14-16-6-8-19(9-7-16)21-15-28-23(25-21)26-22(27)20-12-10-18(11-13-20)17-4-2-1-3-5-17/h1-13,15H,(H,25,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNIYJCPKJBZKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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